molecular formula C12H13NO4 B014645 4-(Aminomethyl)-6,7-dimethoxycoumarin CAS No. 849042-47-3

4-(Aminomethyl)-6,7-dimethoxycoumarin

Cat. No.: B014645
CAS No.: 849042-47-3
M. Wt: 235.24 g/mol
InChI Key: AXXVGQYUBHDGBK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6,7-dimethoxycoumarin is a synthetic coumarin derivative characterized by a methoxy group at positions 6 and 7 and an aminomethyl substituent at position 2. Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVGQYUBHDGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis via Phthalimide Intermediate

The primary synthetic route for this compound employs the Gabriel synthesis, a classical method for preparing primary amines. The process begins with 4-bromomethyl-6,7-dimethoxycoumarin, which reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C to form 4-phthalimidylmethyl-6,7-dimethoxycoumarin. This intermediate is subsequently treated with hydrazine hydrate in a tetrahydrofuran (THF)/methanol mixture to remove the phthaloyl protecting group, yielding the free amine as a hydrochloride salt. Final neutralization provides the pure this compound.

The choice of phthalimide as a protecting group ensures high regioselectivity and avoids side reactions during the nucleophilic substitution step. The reaction efficiency for the first step is 80%, while the overall yield after deprotection and purification drops to 34%, reflecting challenges in isolating the hydrophilic amine product.

Reaction Conditions and Optimization

Stepwise Synthesis and Solvent Selection

The initial substitution reaction requires anhydrous DMF as the solvent, facilitating the dissolution of both 4-bromomethyl-6,7-dimethoxycoumarin and potassium phthalimide. Heating at 80°C for one hour ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC). The product is isolated by dilution with chloroform, followed by sequential washes with 0.1 M NaOH and water to remove unreacted phthalimide.

For the deprotection step, a 1:1 (v/v) THF/methanol mixture is employed to solubilize the phthalimidylmethyl intermediate. Hydrazine hydrate is added in excess (4 equivalents relative to the intermediate) to ensure complete cleavage of the phthaloyl group. The reaction mixture is stirred at room temperature for two hours, after which the precipitated phthalhydrazide byproduct is removed via filtration.

Table 1: Summary of Synthetic Steps and Conditions

StepReagents/ConditionsSolventTemperatureTimeYield
1K-phthalimideDMF80°C1 h80%
2Hydrazine hydrateTHF/MeOH25°C2 h34%

Experimental Procedures

Materials and Reagents

  • Starting material : 4-Bromomethyl-6,7-dimethoxycoumarin (commercially available).

  • Reagents : Potassium phthalimide, hydrazine hydrate, DMF, chloroform, NaOH, THF, methanol.

  • Equipment : Rotary evaporator, vacuum filtration setup, NMR spectrometer, IR spectrometer, mass spectrometer.

Synthesis of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin

A solution of 4-bromomethyl-6,7-dimethoxycoumarin (1.0 g, 3.3 mmol) and potassium phthalimide (1.3 g, 9.5 mmol) in DMF (40 mL) is heated at 80°C for one hour. The mixture is diluted with chloroform (100 mL), washed with 0.1 M NaOH (50 mL) and water (100 mL), dried over Na₂SO₄, and concentrated. Crystallization from ether yields the phthalimide intermediate as white crystals (0.97 g, 80%).

Deprotection to this compound

The phthalimide intermediate (0.95 g, 2.6 mmol) is treated with hydrazine hydrate (0.52 g, 10.4 mmol) in THF/methanol (40 mL, 1:1 v/v) at 25°C for two hours. The precipitated phthalhydrazide is filtered off, and the filtrate is acidified with HCl to precipitate the amine hydrochloride. Neutralization with aqueous NaOH followed by extraction with ethyl acetate yields the free amine (0.45 g, 34%).

Characterization and Analytical Data

Physicochemical Properties

  • Melting point : 240.5–242.0°C (phthalimide intermediate); 155.5–157.0°C (lauroylamide derivative).

  • Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO).

Table 2: Spectroscopic Characterization Data

Compound¹H-NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)FAB-MS (m/z)
Phthalimide intermediate3.95 (s, 3H), 3.99 (s, 3H), 4.96 (d, J=5.1 Hz)1726 (ester), 1624, 1566366 [M+1]⁺
4-(Aminomethyl)-coumarin3.90 (s, 3H), 3.94 (s, 3H), 3.80 (s, 2H)3384 (NH), 1708 (ester)236 [M+1]⁺

Fluorescence Properties

Discussion of Methodological Considerations

Limitations and Alternative Approaches

The moderate overall yield (34%) highlights challenges in amine isolation. Alternative protecting groups (e.g., Boc or Cbz) could be explored, though the phthalimide method remains dominant due to its reliability. Reductive amination of a ketone precursor represents a hypothetical alternative but remains unreported in the literature .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6,7-dimethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Fluorescence Detection

4-(Aminomethyl)-6,7-dimethoxycoumarin is extensively used as a fluorescent labeling reagent . Its ability to act as a fluorescence reporter makes it valuable in various analytical chemistry techniques, particularly in High-Performance Liquid Chromatography (HPLC). The compound has been utilized for the pre-column derivatization of carboxylic acids, enhancing their detectability during chromatographic analysis .

Key Features:

  • Sensitivity: The compound exhibits strong fluorescence sensitivity to microenvironment changes, making it suitable for probing hydration dynamics in biological systems .
  • Hydrophilicity Modification: The methoxy groups can be altered to modify the hydrophilicity of the compound, allowing tailored applications in different aqueous environments .

Biosensing Applications

Recent studies have highlighted the potential of this compound in biosensing technologies . Its integration into polymeric hydrogels has been explored for glucose sensing applications. In one study, a glucose-responsive hydrogel was developed by incorporating this coumarin derivative as a fluorophore alongside glucose oxidase and bovine serum albumin (BSA) within a polyethylene glycol (PEG) matrix .

Application Insights:

  • Enzymatic Catalysis: The hydrogel utilizes enzymatic reactions to produce measurable fluorescence changes upon glucose interaction, enabling real-time monitoring of glucose levels.
  • Mechanical Properties: The incorporation of this coumarin derivative contributes to the mechanical stability and elasticity of the hydrogel, crucial for practical applications in biomedical settings .

Antioxidative and Therapeutic Potential

The antioxidative properties of coumarin derivatives have been investigated, with findings suggesting that this compound may exhibit significant anti-lipid peroxidation activity. This property is essential for developing compounds aimed at treating oxidative stress-related diseases .

Research Findings:

  • Tyrosinase Inhibition: Some studies have indicated that derivatives of coumarins can inhibit tyrosinase activity, making them potential candidates for skin-lightening agents and treatments for conditions like vitiligo .
  • Cell Viability: Compounds derived from this scaffold have shown low cytotoxicity against specific cell lines, indicating their safety profile for therapeutic applications .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Fluorescent LabelingEffective for HPLC detection of carboxylic acids
Glucose SensingDeveloped into a responsive hydrogel for real-time monitoring
Antioxidative ActivityExhibits significant anti-lipid peroxidation activity
Tyrosinase InhibitionPotential skin-lightening agent with low cytotoxicity

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, biological activities, and applications of 4-(Aminomethyl)-6,7-dimethoxycoumarin and related compounds:

Compound Name Substituents Key Biological Activities/Applications References
6,7-Dimethoxycoumarin 6-OCH₃, 7-OCH₃ - Reduces cholesterol and plasma lipid levels .
- Inhibits Clostridium histolyticum collagenase (ChC) .
- Promotes erythroid differentiation in leukemia cells via FOXO3/p27 pathway .
4-Methyl-6,7-dimethoxycoumarin 4-CH₃, 6-OCH₃, 7-OCH₃ - Used in analytical chemistry and synthesis.
- Limited pharmacological data available.
4-(Bromomethyl)-6,7-dimethoxycoumarin 4-BrCH₂, 6-OCH₃, 7-OCH₃ - Covalent fluorescent labeling reagent for proteins and carboxylic acids .
- Inhibits aflatoxin biosynthesis in Aspergillus flavus at 100 μg/mL .
4-(3-Phenylacryloyloxymethyl)-6,7-dimethoxycoumarin 4-(PhCH₂COOCH₂), 6-OCH₃, 7-OCH₃ - Binds TNF-α with high stability (Glide g-score: -9.2) .
- Potential inhibitor of cytokine storms in COVID-19 .
This compound (hypothetical) 4-NH₂CH₂, 6-OCH₃, 7-OCH₃ - Predicted applications: Bioconjugation, drug delivery (due to amine reactivity).
- Potential enhanced solubility and target binding compared to non-polar derivatives.
N/A*

*Note: Direct studies on this compound are absent in the provided evidence; activities are inferred from structural analogs.

Key Research Findings

6,7-Dimethoxycoumarin (Scoparone)
  • Hypolipidemic Activity : Reduces tissue factor (TF) expression by lowering LDL and cholesterol, mitigating thrombosis in placental tissue .
  • Anticancer Effects : Inhibits K562 leukemia cell proliferation via FOXO3/p27 pathway upregulation .
  • Antioxidant Activity : Inhibits superoxide anion generation in neutrophils (IC₅₀: 3.8 µM) .
4-Substituted Derivatives
  • 4-(Bromomethyl) Derivative : Demonstrated 100% inhibition of aflatoxin B1 production at 1000 μg/mL in Aspergillus flavus . Its bromomethyl group enables covalent tagging for fluorescence studies .
Structural-Activity Relationships
  • Methoxy Groups : Essential for antioxidant and hypolipidemic activities; removal reduces potency .
  • 4-Position Substituents: Bromomethyl: Enhances reactivity for bioconjugation but may increase toxicity . Aminomethyl (Hypothesized): Could improve solubility and enable peptide-like interactions, though stability may require optimization.

Biological Activity

4-(Aminomethyl)-6,7-dimethoxycoumarin (4-ADMC) is a synthetic organic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Synthesis

4-ADMC is characterized by an aminomethyl group at the 4-position and two methoxy groups at the 6 and 7 positions of the coumarin ring. Its molecular formula is C12H15O3C_{12}H_{15}O_3, with a molecular weight of approximately 235.24 g/mol. The synthesis typically involves two main steps:

  • Preparation of 6,7-Dimethoxycoumarin : This is achieved through the Pechmann condensation of resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
  • Aminomethylation : The compound is then reacted with formaldehyde and a primary amine (e.g., methylamine) under basic conditions to introduce the aminomethyl group at the 4-position.

Antimicrobial Properties

4-ADMC has been investigated for its antimicrobial activities against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity can help mitigate oxidative stress-related damage in cells, making it a potential candidate for therapeutic applications in diseases associated with oxidative damage.

Anticancer Potential

Research has highlighted the anticancer properties of 4-ADMC, particularly its ability to induce apoptosis in cancer cells. In vitro studies show that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of 4-ADMC is largely influenced by its structural features. The aminomethyl group enhances binding affinity to specific enzymes and receptors, facilitating interaction with various molecular targets involved in disease processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-ADMC, a comparison with similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
4-Aminocoumarin Lacks methoxy substituentsDifferent reactivity and biological activity
6,7-Dimethoxycoumarin Contains methoxy groups but no aminomethyl groupLimited biological activity compared to 4-ADMC
4-(Aminomethyl)coumarin Similar structure but without methoxy groupsVariations in chemical properties and uses

The combination of the aminomethyl group with methoxy substituents in 4-ADMC provides distinct chemical reactivity and enhanced biological activities compared to these related compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of 4-ADMC's biological activity:

  • Antimicrobial Efficacy : A study demonstrated that 4-ADMC significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Antioxidant Mechanism : Research indicated that 4-ADMC effectively reduced oxidative stress markers in cellular models exposed to harmful agents, supporting its role as a protective antioxidant .
  • Cancer Cell Line Studies : In vitro experiments showed that treatment with 4-ADMC led to a dose-dependent decrease in viability among various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-(Aminomethyl)-6,7-dimethoxycoumarin?

The compound is typically synthesized via alkylation of 6,7-dimethoxycoumarin derivatives. For example, bromomethyl or phthalimidylmethyl intermediates (e.g., 4-(Bromomethyl)-6,7-dimethoxycoumarin) can be functionalized with amine groups to introduce the aminomethyl substituent . Regioselective demethylation or methylation steps may also be required, guided by cytochrome P-450 enzyme specificity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Used to confirm substitution patterns (e.g., methoxy and aminomethyl groups) and structural integrity .
  • HPLC with UV detection : Validates purity and quantifies the compound in biological matrices (e.g., rat plasma) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns for structural elucidation .

Q. What pharmacological activities are reported for this compound?

  • Hypolipidemic effects : Reduces LDL and cholesterol levels in hyperlipidemia models by modulating tissue factor (TF) expression in placental cells .
  • Antioxidant activity : Scavenges free radicals, contributing to vasorelaxant and cardioprotective properties .
  • Erythroid differentiation : Induces differentiation in chronic myelogenous leukemia K562 cells via FOXO3/p27 signaling .

Advanced Research Questions

Q. How does this compound regulate erythroid differentiation in leukemia cells?

The compound upregulates FOXO3 transcription factor activity, which increases p27 expression. This inhibits CDK4/6 phosphorylation, arresting the cell cycle in G1 phase and promoting differentiation. Knockdown of FOXO3 reverses these effects, confirming pathway specificity .

Q. What metabolic pathways transform this compound in vivo?

Demethylation by liver microsomes produces hydroxylated metabolites (e.g., 6-hydroxy-7-methoxycoumarin), which are further sulfated or glucuronidated . Species-specific cytochrome P-450 isoforms (e.g., rat CYP2B1) mediate regioselective demethylation, impacting bioavailability and activity .

Q. What experimental models are suitable for studying its hypolipidemic effects?

  • Animal models : High-fat-diet-induced hyperlipidemic rats, with monitoring of serum cholesterol, LDL, and TF levels .
  • In vitro assays : Human umbilical vein endothelial cells (HUVECs) treated with lipopolysaccharide to simulate TF overexpression .

Q. How can researchers address cytotoxicity concerns in antiviral studies involving this compound?

While 6,7-dimethoxycoumarin derivatives show moderate inhibition of HIV-1, their cytotoxicity necessitates dose optimization. Combinatorial screens with low-toxicity adjuvants or structural modifications (e.g., replacing the aminomethyl group) may improve therapeutic indices .

Q. What methodologies apply to its use as a fluorescent labeling reagent?

The compound’s aminomethyl group reacts with carboxylates or thiols in proteins, enabling conjugation for HPLC-based detection. For example, it labels Ca²⁺-ATPase in sarcoplasmic reticulum studies to track conformational changes .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Waste disposal : Segregate organic waste for incineration or licensed chemical disposal .

Q. How should conflicting data on pharmacological efficacy versus toxicity be resolved?

Contradictions (e.g., antiviral activity vs. cytotoxicity) require rigorous dose-response studies, comparative metabolomics, and isoform-specific enzyme inhibition assays. Cross-validation using orthogonal models (e.g., primary cells vs. cell lines) can clarify mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Aminomethyl)-6,7-dimethoxycoumarin
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4-(Aminomethyl)-6,7-dimethoxycoumarin

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